molecular formula C13H23N3O3S B14170625 tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate CAS No. 840480-32-2

tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate

Cat. No.: B14170625
CAS No.: 840480-32-2
M. Wt: 301.41 g/mol
InChI Key: XQDQSBXRTFSURD-UHFFFAOYSA-N
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Description

tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group and a 1,3,4-oxadiazole ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a methylsulfanyl group, often using methylthiol or similar reagents.

    Attachment of the pentyl chain: The pentyl chain is introduced through alkylation reactions.

    Formation of the tert-butyl carbamate group: This is typically done by reacting the amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions, although this is less common.

    Substitution: The tert-butyl carbamate group can be removed or substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Acidic or basic hydrolysis.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Deprotected amines, substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the oxadiazole ring, which is known for its bioactivity, suggests that it could be a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate
  • tert-butyl (4-bromobutyl)carbamate
  • tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

Uniqueness

The uniqueness of tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate lies in its combination of a tert-butyl carbamate group and a 1,3,4-oxadiazole ring with a methylsulfanyl substitution. This specific structure imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

840480-32-2

Molecular Formula

C13H23N3O3S

Molecular Weight

301.41 g/mol

IUPAC Name

tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate

InChI

InChI=1S/C13H23N3O3S/c1-13(2,3)19-11(17)14-9-7-5-6-8-10-15-16-12(18-10)20-4/h5-9H2,1-4H3,(H,14,17)

InChI Key

XQDQSBXRTFSURD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC1=NN=C(O1)SC

solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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